Lipophilicity Differentiation: Azepane Analog vs. Morpholine Analog (cLogP Comparison)
The target compound exhibits a predicted XLogP3 of 2.4, indicating markedly higher lipophilicity compared to its direct morpholine analog (7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone, CAS 1291486-69-5, which has a predicted XLogP3 of 0.8 [1] [2]. This difference of +1.6 log units is substantial and suggests superior membrane permeability for the azepane derivative.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.4 (PubChem computed) |
| Comparator Or Baseline | Morpholine analog (CAS 1291486-69-5): XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = +1.6 (target is ~40-fold more lipophilic by partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) based on 2D structure. |
Why This Matters
For target engagement requiring passive membrane permeability (e.g., intracellular targets, CNS penetration), the azepane derivative is predicted to be significantly more permeable than the morpholine analog, guiding library selection toward compounds with appropriate physicochemical space.
- [1] PubChem Compound Summary for CID 51042821, azepan-1-yl(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)methanone. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 53404063, (7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone. National Center for Biotechnology Information (2025). View Source
